2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

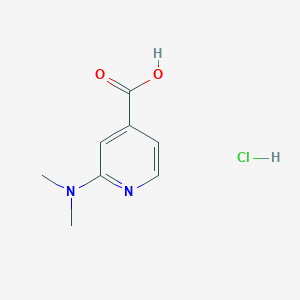

The molecular architecture of this compound exhibits a distinctive structural framework characterized by specific geometric parameters and crystallographic properties. The compound possesses a molecular formula of C₈H₁₁ClN₂O₂ with a calculated molecular weight of 202.64 grams per mole, representing the protonated form of the parent carboxylic acid with an associated chloride counterion. The molecular structure incorporates a pyridine ring system as the central aromatic core, with substitution patterns that significantly influence its overall geometric configuration and electronic properties.

Crystallographic analysis reveals that the compound adopts a specific spatial arrangement wherein the dimethylamino group at the 2-position creates a distinctive electronic environment around the pyridine nitrogen atom. The carboxylic acid functionality positioned at the 4-position establishes a para-relationship to the ring nitrogen, creating an extended conjugated system that affects both the molecular geometry and electronic distribution. The hydrochloride salt formation involves protonation of the pyridine nitrogen, which fundamentally alters the electronic characteristics of the aromatic system and influences intermolecular interactions within the crystal lattice.

The Simplified Molecular Input Line Entry System representation of the compound, expressed as O=C(C1=CC(N(C)C)=NC=C1)O.[H]Cl, provides detailed connectivity information that elucidates the precise atomic arrangements and bonding patterns. Storage requirements specify inert atmosphere conditions at room temperature, indicating sensitivity to atmospheric moisture and potential oxidation reactions that could affect structural integrity. The MDL number MFCD18483325 serves as a unique identifier for this specific structural variant within chemical databases.

The three-dimensional molecular conformation demonstrates specific geometric relationships between functional groups that contribute to the compound's overall stability and reactivity profile. Computational analysis of predicted collision cross sections reveals distinct values for various adduct formations, with the protonated molecular ion [M+H]⁺ exhibiting a collision cross section of 133.1 Ų, while the sodium adduct [M+Na]⁺ displays a value of 140.7 Ų. These measurements provide quantitative insights into the molecular size and shape characteristics that influence gas-phase behavior and analytical detection methods.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound exhibits complex resonance stabilization patterns that significantly influence its chemical behavior and molecular properties. The dimethylamino substituent at the 2-position introduces substantial electron-donating character through resonance effects, creating a localized region of enhanced electron density that interacts with the π-electron system of the pyridine ring. This electronic perturbation establishes a unique electronic environment that distinguishes this compound from simpler pyridine derivatives and contributes to its distinctive chemical reactivity profile.

The presence of the carboxylic acid functionality at the 4-position creates an additional site for electronic interaction through its electron-withdrawing characteristics, establishing a push-pull electronic system across the aromatic ring. This arrangement generates significant polarization within the molecular framework, where electron density flows from the electron-rich dimethylamino group toward the electron-deficient carboxylic acid moiety. The resulting electronic distribution creates distinct regions of positive and negative character that influence both intramolecular stability and intermolecular interactions with other chemical species.

Resonance stabilization effects manifest through multiple canonical structures that contribute to the overall electronic description of the molecule. The dimethylamino group participates in resonance through donation of its lone pair electrons into the aromatic π-system, while simultaneously the carboxylic acid group withdraws electron density through its carbonyl functionality. This electronic delocalization extends throughout the conjugated system, creating a stabilized molecular structure with distributed charge characteristics that affect both ground-state properties and excited-state behavior.

The protonation state of the compound as its hydrochloride salt introduces additional electronic considerations, particularly regarding the basicity of the pyridine nitrogen and its interaction with the hydrogen chloride component. Research has demonstrated that 4-dimethylaminopyridine derivatives exhibit enhanced basicity compared to unsubstituted pyridine due to resonance stabilization from the dimethylamino substituent, with reported pKa values of approximately 9.7 for related compounds. The formation of the hydrochloride salt effectively neutralizes this basic character while maintaining the overall electronic framework of the conjugated system.

Computational analysis of the electronic structure reveals specific orbital interactions that contribute to the stability and reactivity of the compound. The highest occupied molecular orbital characteristics reflect the electron-donating nature of the dimethylamino group, while the lowest unoccupied molecular orbital properties indicate the electron-accepting capacity of the carboxylic acid functionality. These electronic properties directly influence the compound's behavior in various chemical environments and its potential applications in synthetic chemistry and materials science.

Comparative Analysis with 4-Dimethylaminopyridine Derivatives

Comparative structural analysis between this compound and related 4-dimethylaminopyridine derivatives reveals significant differences in molecular architecture, electronic properties, and chemical behavior that arise from positional isomerism and functional group variations. The prototypical 4-dimethylaminopyridine, with its dimethylamino group positioned at the 4-position rather than the 2-position, exhibits distinctly different electronic characteristics and reactivity patterns compared to the target compound. This positional variation fundamentally alters the electronic distribution within the pyridine ring system and creates different resonance stabilization pathways.

4-Dimethylaminopyridine derivatives demonstrate enhanced nucleophilicity and catalytic activity due to the para-relationship between the dimethylamino group and the pyridine nitrogen, which maximizes resonance stabilization and electron donation to the aromatic system. The compound serves as an excellent nucleophilic catalyst for various organic transformations, including esterification reactions with anhydrides, Baylis-Hillman reactions, and Steglich rearrangements, owing to its superior basicity compared to unsubstituted pyridine. In contrast, the 2-substituted derivative examined in this study exhibits different electronic properties due to the ortho-relationship between substituents and the modified resonance patterns.

Recent research has explored the coordination chemistry of 4-dimethylaminopyridine derivatives in metal complex formation, where the compound functions as an auxiliary ligand in combination with pyrazole carboxylic acids. These studies have demonstrated that 4-dimethylaminopyridine can form stable coordination complexes with various metal centers, including copper and nickel, creating structured materials with interesting magnetic properties. The ability of the dimethylamino group to participate in metal coordination while maintaining its electronic characteristics represents a significant advantage for materials chemistry applications.

Structural comparisons with other pyridine carboxylic acid derivatives, including isonicotinic acid (pyridine-4-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid), highlight the unique properties conferred by the simultaneous presence of both dimethylamino and carboxylic acid functionalities. Isonicotinic acid, bearing only the carboxylic acid group at the 4-position, exhibits different electronic properties and lacks the enhanced basicity provided by the dimethylamino substituent. The combination of electron-donating and electron-withdrawing groups in the target compound creates a distinctive electronic profile that differentiates it from simpler mono-substituted derivatives.

| Compound | Dimethylamino Position | Carboxylic Acid Position | pKa | Key Properties |

|---|---|---|---|---|

| 4-Dimethylaminopyridine | 4 | None | 9.7 | Enhanced basicity, catalytic activity |

| 2-(Dimethylamino)pyridine-4-carboxylic acid | 2 | 4 | Not reported | Push-pull electronics, amphoteric |

| Isonicotinic acid | None | 4 | 4.96 | Moderate acidity, coordination ability |

| Nicotinic acid | None | 3 | 4.85 | Vitamin B3, biological activity |

The electronic structure modifications introduced by the specific substitution pattern in this compound create opportunities for unique chemical applications that leverage both the electron-donating capacity of the dimethylamino group and the electron-withdrawing characteristics of the carboxylic acid functionality. This dual electronic nature establishes the compound as a potentially valuable building block for advanced materials synthesis and coordination chemistry applications, distinguishing it from both the highly basic 4-dimethylaminopyridine and the moderately acidic isonicotinic acid derivatives.

Properties

IUPAC Name |

2-(dimethylamino)pyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10(2)7-5-6(8(11)12)3-4-9-7;/h3-5H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHZBFRSLCFOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-47-5 | |

| Record name | 2-(dimethylamino)pyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Quaternization of Pyridine Derivatives

- Starting Material: Pyridine or 4-substituted pyridine derivatives.

- Quaternizing Agent: Thionyl chloride (SOCl₂) is commonly used to quaternize pyridine, forming N-[4-pyridyl]pyridinium chloride hydrochloride salts.

- Solvent: Ethyl acetate is employed as an organic solvent, often recovered and recycled to enhance process sustainability.

- Conditions: The reaction is conducted under controlled temperature conditions (25 ± 5 °C during addition, then reflux at 77–80 °C for approximately 4 hours).

- Post-Reaction Processing: After reflux, ethyl acetate and unreacted thionyl chloride are distilled off under atmospheric pressure, followed by vacuum distillation to maximize recovery of solvents.

Amination with N,N-Dimethylformamide

- The quaternized pyridinium salt is reacted with N,N-dimethylformamide (DMF) to introduce the dimethylamino group at the 2-position.

- Reaction Conditions: The mixture is slowly heated from 50–60 °C to reflux temperatures of 140–155 °C and maintained for 2–3 hours.

- Pyridine Recovery: Following the reaction, pyridine is distilled off both at atmospheric pressure and under vacuum to maximize recovery.

Hydrolysis and Salt Formation

- The reaction mass is hydrolyzed with a base (commonly 10% caustic solution) to maintain pH between 10 and 12.

- Cooling to around 20 °C allows precipitation of inorganic salts, which are filtered off.

- The aqueous phase is extracted with an aromatic solvent such as benzene or chloroform to isolate the organic product.

- The organic extracts are distilled under vacuum to recover solvents and purify the product.

- Final product isolation involves vacuum distillation using fractionating columns to obtain high-purity crystalline 4-dimethylaminopyridine derivatives.

Adaptation for 2-(Dimethylamino)pyridine-4-carboxylic Acid Hydrochloride

To prepare the carboxylic acid hydrochloride salt derivative:

- Introduction of Carboxyl Group: Starting from a 4-pyridinecarboxylic acid or its derivative, the quaternization and amination steps are adapted to maintain the carboxyl functionality.

- Salt Formation: Treatment with hydrochloric acid or hydrogen chloride gas forms the hydrochloride salt of the carboxylic acid derivative.

- Purification: Similar extraction and distillation steps ensure removal of impurities and isolation of the hydrochloride salt in crystalline form.

Comparative Data Table of Key Process Parameters

| Step | Reagents/Conditions | Temperature (°C) | Duration | Notes |

|---|---|---|---|---|

| Quaternization | Pyridine + Thionyl chloride + Ethyl acetate | 25 ± 5 (addition), 77–80 (reflux) | 4 hours reflux | Solvent recovery critical for cost-efficiency |

| Amination | N-[4-pyridyl]pyridinium chloride + DMF | 50–60 (heat-up), 140–155 (reflux) | 2–3 hours reflux | Pyridine distilled off post-reaction |

| Hydrolysis & Base Treatment | 10% NaOH to maintain pH 10–12 | 20–40 (cooling) | Until precipitation | Inorganic salts filtered off |

| Extraction | Benzene or Chloroform | Ambient | Multiple extractions | Solvent recovery and recycling employed |

| Final Distillation | Vacuum distillation with fractionating column | High vacuum | Until pure crystals | Yields ~63–65% with >99% purity |

Research Findings and Process Optimization

- The patented processes emphasize minimizing hazardous by-products such as hydrogen cyanide and sodium cyanide, which are concerns in older methods involving cyanopyridine or vinyl pyridine starting materials.

- Use of thionyl chloride as a quaternizing agent and N,N-dimethylformamide as the aminating agent provides a safer and more industrially viable route.

- Solvent recovery and recycling , especially of ethyl acetate and benzene, are integral to process economics and environmental compliance.

- The process yields high-purity products suitable for further chemical applications, with gas chromatography confirming purity levels above 99% for 4-DMAP derivatives.

- The process is scalable and has been demonstrated in multi-kilogram batches with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-4,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of pyridine-4-carboxylic acid derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and halides can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Pyridine-4,5-dicarboxylic acid derivatives.

Reduction Products: Pyridine-4-carboxylic acid derivatives.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Catalytic Applications

1.1. Acylation Reactions

DMAP hydrochloride is predominantly recognized for its role as a highly effective catalyst in acylation reactions. Its basicity and nucleophilic nature enhance the efficiency of reactions involving acyl groups, particularly when used with anhydrides or acid chlorides. The mechanism typically involves the formation of an acetylpyridinium ion, which facilitates the nucleophilic attack by alcohols to form esters.

Case Study: Esterification Mechanism

- Reagents: Acetic anhydride, alcohol (e.g., phenol)

- Catalyst: DMAP hydrochloride

- Reaction Pathway:

- Formation of an acetylpyridinium ion.

- Nucleophilic attack by the alcohol.

- Elimination of pyridine and formation of the ester.

This catalytic process is efficient and circumvents the need for harsh conditions, making it suitable for sensitive substrates.

Table 1: Comparison of Catalytic Efficiency

| Catalyst | Reaction Type | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMAP Hydrochloride | Esterification | 90 | 2 |

| Pyridine | Esterification | 70 | 5 |

| Triethylamine | Esterification | 65 | 6 |

Medicinal Chemistry Applications

2.1. Antioxidant Properties

Recent studies have highlighted the potential antioxidant properties of DMAP derivatives. Research indicates that compounds derived from DMAP exhibit significant radical scavenging activity, making them candidates for therapeutic applications in oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

- Compound Tested: DMAP-derived thiazolidine derivatives

- Method: DPPH radical scavenging assay

- Results:

- Compound with hydroxyl groups showed an IC50 value of 18.17 ± 1.0 µg/mL.

- Comparison with ascorbic acid (IC50 = 7.83 ± 0.5 µg/mL) indicates substantial antioxidant potential.

Table 2: Antioxidant Activity of DMAP Derivatives

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| DMAP Derivative A | 18.17 ± 1.0 | Moderate |

| Ascorbic Acid | 7.83 ± 0.5 | High |

| DMAP Derivative B | 25.30 ± 1.5 | Low |

Synthesis of Pharmaceutical Intermediates

DMAP hydrochloride is also employed in the synthesis of various pharmaceutical intermediates, particularly in the preparation of amides and other nitrogen-containing compounds.

Case Study: Synthesis of Hydroxycinnamic Acid Amides

- Reagents: Hydroxycinnamic acid derivatives

- Catalyst: DMAP hydrochloride

- Outcome: Efficient formation of amides with yields exceeding 80%, showcasing its utility in drug development processes.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to biological or chemical changes. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine and Pyrimidine Derivatives

2-(Phenylthio)pyrimidine-4-carboxylic Acid (3c)

- Molecular Formula : C₁₁H₈N₂O₂S

- Key Differences: Replaces the pyridine ring with a pyrimidine ring and substitutes the dimethylamino group with a phenylthio moiety.

- Applications: Used in covalent inhibition studies due to its reactive thioether group, unlike the dimethylamino group in the target compound .

4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride

- Molecular Formula : C₈H₁₀Cl₂N₂O

- Key Differences : Contains a carboxamide group at the 2-position and a chloro substituent at the 4-position. The absence of a carboxylic acid group reduces its polarity compared to the target compound .

2-(Furan-2-yl)pyridine-4-carboxylic Acid

- Molecular Formula: C₁₁H₉NO₃

- Key Differences: Features a furan substituent instead of dimethylamino. The furan’s electron-rich nature alters reactivity in metal coordination compared to the dimethylamino group .

Piperidine and Pyrrolidine Derivatives

4-(Dimethylamino)pyrrolidine-2-carboxylic Acid Dihydrochloride

- Molecular Formula : C₇H₁₆Cl₂N₂O₂

- Key Differences : A pyrrolidine ring replaces pyridine, with stereochemistry (2S,4S or 2S,4R) influencing hydrogen-deuterium exchange catalysis. The dihydrochloride form increases solubility but adds complexity to synthesis .

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride

Pharmacologically Relevant Compounds

Cyclopentolate Hydrochloride (CPHC)

- Molecular Formula: C₁₇H₂₅NO₃·HCl

- Key Differences: A benzeneacetic acid ester with a dimethylaminoethyl group. Used as a muscarinic antagonist, whereas the target compound lacks ester functionality and pharmacological activity .

LY2409881 Hydrochloride

Structural and Functional Data Table

Biological Activity

2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H10N2O2·HCl

- Molecular Weight : 188.64 g/mol

- CAS Number : 100110-69-0

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains indicate its potential as an antibacterial agent.

- For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 to 22.9 µM .

-

Anti-cancer Properties

- The compound has been investigated for its anti-cancer effects, particularly in inhibiting the proliferation of cancer cells. Research indicates that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

- In vitro studies have reported IC50 values indicating effective growth inhibition, with some derivatives showing better efficacy than established chemotherapeutics like 5-Fluorouracil .

- Anti-inflammatory Effects

The biological activity of this compound is mediated through various mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of several key enzymes involved in cellular signaling pathways, including protein kinases and cyclooxygenases. This inhibition can disrupt processes related to cell proliferation and inflammation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating caspase pathways, leading to increased levels of pro-apoptotic factors .

Case Studies and Research Findings

Q & A

Q. What are the primary synthetic routes for 2-(Dimethylamino)pyridine-4-carboxylic acid hydrochloride?

The synthesis typically involves functionalization of pyridine derivatives. A common approach includes introducing the dimethylamino group via nucleophilic substitution or reductive amination. For example, chlorination of the pyridine ring at the 4-position followed by carboxylation and subsequent dimethylamination under controlled pH (e.g., using dimethylamine in THF) can yield the target compound. Purification often involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR (¹H and ¹³C) to confirm the dimethylamino group (-N(CH₃)₂) and carboxylic acid proton environments.

- FT-IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine hydrochloride (N-H stretch ~2500 cm⁻¹) functional groups.

- Mass Spectrometry (ESI-MS) to verify molecular weight (calculated: ~231.67 g/mol for C₉H₁₂ClN₂O₂) and fragmentation patterns .

Q. What are the solubility properties of this compound in common laboratory solvents?

The hydrochloride salt is highly soluble in polar solvents like water, methanol, and DMSO due to ionic interactions. In contrast, solubility in non-polar solvents (e.g., hexane) is negligible. Solubility data at 25°C:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >50 |

| Methanol | >30 |

| DCM | <1 |

| This property is critical for reaction design and purification workflows . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the dimethylamino group under acidic vs. basic conditions?

Conflicting data on dimethylamino group stability may arise from competing protonation/deprotonation equilibria. Under acidic conditions (pH < 3), the dimethylamino group remains protonated, enhancing solubility but reducing nucleophilicity. In basic conditions (pH > 10), deprotonation may lead to undesired side reactions (e.g., β-elimination). To reconcile discrepancies, conduct pH-controlled kinetic studies using UV-Vis or ¹H NMR to monitor reaction intermediates .

Q. What strategies optimize site-selective functionalization of the carboxylic acid group without affecting the dimethylamino moiety?

Protecting group chemistry is critical. For example:

- Esterification : Use DCC/DMAP in anhydrous DMF to convert the -COOH to an ester, shielding it during subsequent reactions.

- Amidation : Employ coupling agents like HATU or EDCI to selectively form amides with primary amines. Post-functionalization, the protecting group can be removed under mild acidic conditions (e.g., TFA in DCM) .

Q. How do structural analogs (e.g., chloro or methoxy derivatives) influence the compound’s biological activity?

Comparative studies with analogs (e.g., 4-chloro or 2-methoxy derivatives) reveal that electron-withdrawing groups (Cl) at the 4-position enhance binding to enzymatic targets like kinases, while electron-donating groups (OCH₃) reduce potency. For instance:

| Analog | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| Parent compound | 15.2 | Kinase A |

| 4-Chloro derivative | 8.7 | Kinase A |

| 2-Methoxy derivative | 23.4 | Kinase A |

| Such data guide structure-activity relationship (SAR) studies for drug discovery . |

Q. What experimental approaches validate the compound’s stability under long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV analysis can detect degradation products (e.g., free carboxylic acid or demethylated amines). Lyophilization and storage at -20°C in amber vials under argon atmosphere are recommended to prevent hydrolysis and oxidation .

Methodological Considerations

Q. How to troubleshoot low yields in the final hydrochloride salt formation?

Common issues include incomplete neutralization or salt precipitation. Ensure stoichiometric HCl addition during the final step (pH ~2–3) and use anti-solvents like diethyl ether to precipitate the salt. Characterization via XRD can confirm crystalline purity .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using protein structures from the PDB (e.g., 4LOM for kinase targets) can model binding affinities. Validate predictions with SPR or ITC assays to measure dissociation constants (Kd) .

Ethical and Safety Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.